molecular formula C9H7Cl2N3O2 B3096752 Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate CAS No. 1289151-91-2

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B3096752
CAS No.: 1289151-91-2
M. Wt: 260.07 g/mol
InChI Key: FMUXHTXTSSEQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C₉H₇Cl₂N₃O₂ and a molecular weight of 260.07 g/mol . This compound is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 5,7-dichloroimidazo[1,2-c]pyrimidine with ethyl chloroformate in the presence of a base . The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-4-14-7(12-5)3-6(10)13-9(14)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUXHTXTSSEQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,6-Dichloro-pyrimidin-4-ylamine and 3-bromo-2-oxo-propionic acid ethyl ester were reacted to provide 5,7-dichloro-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester. The title compound was prepared from 5,7-dichloro-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester and 5-methyl-1H-pyrazol-3-ylamine according to the procedure described in Scheme 7. 1H NMR (400 MHz, DMSO) 10.81 (s, 1H) 9.10 (s, 1H) 7.10 (s, 1H) 6.48 (s, 1H) 4.37 (q, J=7.2 Hz 2H) 2.28 (s, 3H) 1.33 (t, J=7.2 Hz, 3H). [M+H] calc'd for C13H14ClN6O2, 321; found, 321.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 2
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 4
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 5
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 6
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.